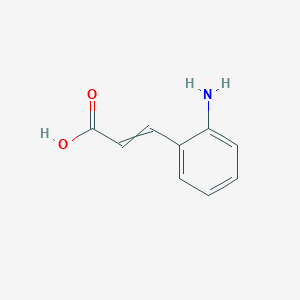

2-Aminocinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBQKHKEEHEPOE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-63-7 | |

| Record name | NSC31673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 Aminocinnamic Acid

Cyanide-Catalyzed Imino-Stetter Reactions Involving 2-Aminocinnamic Acid Derivatives

The cyanide-catalyzed imino-Stetter reaction represents a powerful strategy for C-C bond formation, leveraging the umpolung reactivity of aldimines. This methodology has been extensively applied to derivatives of this compound, providing efficient routes to a variety of indole (B1671886) derivatives and complex natural products. The reaction typically involves the addition of cyanide to aldimines, followed by proton transfer and subsequent imino-Stetter reaction with an adjacent α,β-unsaturated ester moiety or other electrophilic partners. harvard.eduuni.lu

Preparation of Aldimines from this compound Precursors

The initial step in cyanide-catalyzed imino-Stetter reactions involving this compound derivatives is the formation of aldimines. These crucial intermediates are generally prepared through condensation reactions between this compound derivatives and various aldehydes. For instance, aldimines have been successfully derived from the condensation of this compound derivatives with aromatic aldehydes, α,β-unsaturated aldehydes, indole-2-carboxaldehydes, and 2-pyridinecarboxaldehydes. harvard.eduuni.lunih.govfishersci.dknih.govnih.govtocris.comnih.govnih.govmiami.edu This condensation step provides the necessary imine functionality for the subsequent cyanide-catalyzed reaction.

Intermolecular Imino-Stetter Reactions for Indole Formation

Intermolecular cyanide-catalyzed imino-Stetter reactions utilizing aldimines derived from this compound derivatives have proven highly effective for the synthesis of 2-substituted indole-3-acetic acid derivatives. This protocol allows for the formation of a new indole ring system with diverse substituents at the C2 position. For example, the reaction of aldimines generated from this compound derivatives and α,β-unsaturated aldehydes yields 2-vinylindole-3-acetic acid derivatives in high yields. fishersci.dknih.govtocris.commiami.edu Similarly, the use of aromatic aldehydes leads to 2-aryl-substituted indole-3-acetic acid derivatives. harvard.edu

A notable application of this methodology is the synthesis of 2,2′-bisindole-3-acetic acid derivatives. This is achieved by reacting aldimines derived from this compound derivatives with indole-2-carboxaldehyde. nih.govnih.govmiami.edu Furthermore, 2-substituted tryptamine (B22526) derivatives can be prepared from 2-aminocinnamyl nitriles and aldehydes via this cyanide-catalyzed imino-Stetter reaction, followed by reduction of the nitrile group. harvard.edunih.govchem960.com

Table 1: Examples of Intermolecular Imino-Stetter Reactions for Indole Formation

| This compound Derivative Precursor | Aldehyde Partner | Product Class | Reference |

| This compound derivatives | Aromatic aldehydes | 2-Aryl-substituted indole-3-acetic acid derivatives | harvard.edu |

| This compound derivatives | α,β-Unsaturated aldehydes | 2-Vinylindole-3-acetic acid derivatives | fishersci.dknih.govtocris.commiami.edu |

| This compound derivatives | Indole-2-carboxaldehyde | 2,2′-Bisindole-3-acetic acid derivatives | nih.govnih.govmiami.edu |

| 2-Aminocinnamyl nitriles | Aldehydes | 2-Substituted indole-3-acetonitriles (precursors to tryptamines) | harvard.edunih.govchem960.com |

Intramolecular Imino-Stetter Reactions in Complex Alkaloid Synthesis

The intramolecular variant of the cyanide-catalyzed imino-Stetter reaction has proven particularly valuable for the concise total synthesis of complex polycyclic alkaloids. This approach facilitates the formation of intricate ring systems found in natural products.

For instance, aldimines derived from this compound derivatives and 2-pyridinecarboxaldehydes undergo intramolecular imino-Stetter reactions to yield indole-3-acetic acid derivatives bearing a pyridyl ring at the 2-position. This strategy has been successfully applied in the total syntheses of indoloquinolizine alkaloids, including arborescidine A and nauclefidine. harvard.edunih.gov

Another significant application involves the synthesis of paullone (B27933) and kenpaullone (B1673391) derivatives. The intramolecular cyanide-catalyzed imino-Stetter reaction of aldimines derived from methyl 2-aminocinnamate derivatives and 2-nitrobenzaldehyde (B1664092) provides 2-(2′-nitrophenyl)indole-3-acetic acid derivatives. Subsequent reduction of the nitro group and spontaneous lactam formation complete the synthesis of these biologically important compounds. nih.gov The total synthesis of hinckdentine A also features a cyanide-catalyzed imino-Stetter reaction of an aldimine derived from ethyl 2-amino-3,5-dibromocinnamate and 5-bromo-2-nitrobenzaldehyde. rsc.org

This methodology has also been instrumental in the total syntheses of various 2,2′-biindolyl alkaloids, such as iheyamine A and B, arcyriaflavin A, and calothrixin B, often using 2,2′-bisindole-3-acetic acid derivatives as common intermediates. nih.govnih.govmiami.edu

Other Catalytic and Non-Catalytic C-C and C-X Bond Formation

Beyond the imino-Stetter reaction, this compound and its derivatives participate in other significant C-C and C-X bond-forming reactions, contributing to their broad synthetic applicability.

Heck Reactions in the Synthesis of 2-Aminocinnamonitrile

The Heck reaction, a palladium-catalyzed cross-coupling reaction, provides an efficient route to synthesize 2-aminocinnamonitrile, a key precursor for certain indole syntheses. This reaction typically involves the coupling of an ortho-iodoaniline derivative with acrylonitrile (B1666552). For instance, the Heck reaction of a commercially available ortho-iodoaniline derivative with acrylonitrile yields 2-aminocinnamonitrile. nih.govguidetopharmacology.orguni-freiburg.deontosight.ai This 2-aminocinnamonitrile can then serve as a crucial building block in subsequent cyanide-catalyzed imino-Stetter reactions with aldehydes to produce indole-3-acetonitrile (B3204565) derivatives. nih.govguidetopharmacology.orguni-freiburg.de This two-step sequence offers a practical and efficient pathway to complex indole structures.

Table 2: Synthesis of 2-Aminocinnamonitrile via Heck Reaction

| Starting Material | Coupling Partner | Product | Subsequent Use | Reference |

| Ortho-iodoaniline derivative | Acrylonitrile | 2-Aminocinnamonitrile | Precursor for indole-3-acetonitrile via imino-Stetter reaction | nih.govguidetopharmacology.orguni-freiburg.de |

Green Chemistry and Sustainable Synthesis Innovations

Flow Chemistry Approaches for Efficient Production

Flow chemistry has emerged as a powerful paradigm in modern organic synthesis, offering significant advantages over traditional batch processes, particularly for the efficient and scalable production of chemical compounds like this compound. These advantages stem from enhanced control over reaction parameters, improved safety profiles, and increased throughput durham.ac.uknih.gov.

The synthesis of this compound often involves the reduction of 2-nitrocinnamic acid researchgate.net. This transformation, typically a catalytic hydrogenation, can benefit immensely from flow chemistry principles. Continuous flow systems provide superior heat and mass transfer, which is crucial for exothermic reactions like hydrogenations, allowing for better temperature control and minimizing the formation of undesirable byproducts durham.ac.uk. Furthermore, handling hazardous reagents, such as hydrogen gas under pressure, is inherently safer in flow reactors due to reduced reaction volumes and immediate quenching capabilities in case of an upset durham.ac.uk.

While detailed research findings explicitly outlining the continuous flow synthesis of this compound from 2-nitrocinnamic acid with specific yields and conditions are not extensively documented in publicly available literature, the principles of flow hydrogenation of nitroarenes are well-established and highly applicable mdpi.comrsc.org. For instance, continuous flow hydrogenation has been successfully employed for the selective reduction of nitro groups in various nitroaromatic compounds, including other cinnamic acid derivatives like p-nitrocinnamic acid, without affecting olefinic bonds rsc.org. This demonstrates the feasibility and selectivity that can be achieved in flow for similar transformations.

Moreover, this compound itself has been identified as an intermediate in subsequent flow chemistry processes, such as its carboxylation to 2-carboxycinnamic acid. In such a continuous flow setup utilizing microreactor technology, impressive throughputs and significantly reduced residence times have been reported for the carboxylation step. For example, a residence time of merely 2 minutes in a 10 mL reactor volume yielded a throughput of 1.2 kg/day for the carboxylation reaction, a stark contrast to 8 hours required in batch processes . This highlights the potential for integrating the synthesis of this compound into a continuous flow cascade for downstream derivatization, leveraging the benefits of flow chemistry across multiple synthetic steps.

The adoption of flow chemistry for the production of this compound or its derivatives can lead to:

Reduced Reaction Times: Significantly shorter reaction durations compared to batch methods due to efficient mixing and heat transfer nih.gov.

Enhanced Safety: Better control over exothermic reactions and handling of hazardous reagents, minimizing risks associated with large-scale operations durham.ac.uk.

Improved Scalability: Easier and more predictable scale-up from laboratory to industrial production due to consistent reaction conditions durham.ac.uk.

The data from related flow processes involving cinnamic acid derivatives underscore the potential for developing highly efficient and sustainable flow methodologies for the synthesis of this compound.

Table 1: Representative Flow Chemistry Parameters for Related Cinnamic Acid Derivatives

| Process Type | Substrate/Intermediate | Reactor Type | Residence Time | Throughput (Approx.) | Key Advantage Illustrated | Source |

| Carboxylation (using this compound) | This compound | Microreactor | 2 minutes | 1.2 kg/day | Significantly reduced reaction time and increased throughput | |

| Amidation of Cinnamic Acid Derivatives | Cinnamic Acids | Flow Mechanochemistry | Not specified | 100 g (product) | Scalability and high yield for derivatization | beilstein-journals.org |

| Amination of Cinnamic Acids (Biocatalytic) | Various Cinnamic Acids | Packed Bed Reactor | 20 minutes | Improved productivity (3-fold vs. batch) | Shorter reaction times, excellent conversions, catalyst reusability |

Applications in Total Synthesis of Complex Natural Products and Analogues

Total Syntheses of Indole (B1671886) Alkaloids Utilizing 2-Aminocinnamic Acid Scaffolds

The scaffold of this compound has proven instrumental in the synthesis of a range of indole alkaloids, showcasing its adaptability in diverse synthetic pathways.

Asymmetric Total Synthesis of Iheyamine A and Iheyamine B

The total synthesis of Iheyamine A, an azepinobisindole alkaloid, has been achieved utilizing ethyl 2-aminocinnamate as a starting material. A critical step involves the cyanide-catalyzed imino-Stetter reaction of an aldimine derived from ethyl 2-aminocinnamate and 5-methoxyindole-2-carboxaldehyde, which yields the desired unsymmetrical 2,2′-bisindole-3-acetic acid derivative. Subsequent functionalization and azepine ring formation complete the synthesis of Iheyamine A. researchgate.netnih.govresearchgate.netacs.orgresearchgate.net

The asymmetric total synthesis of Iheyamine B, which features vicinal 2-oxopropyl moieties with a trans-configuration in the azepine scaffold, has also been accomplished. This synthesis involved the stereoselective construction of these moieties from a 2,2′-bisindoloazepinone intermediate. researchgate.netresearchgate.net

Divergent Total Syntheses of Arcyriaflavin A and Calothrixin B

This compound derivatives have facilitated the divergent total syntheses of Arcyriaflavin A, an indolocarbazole natural product, and Calothrixin B, an indolo[3,2-j]phenanthridine natural product. researchgate.netkorea.ac.kracs.orgnih.gov A novel protocol involving the cyanide-catalyzed imino-Stetter reaction of aldimines, derived from this compound derivatives and indole-2-carboxaldehyde, provided a common 2,2′-bisindole-3-acetic acid derivative intermediate. This common intermediate then served as a precursor for the divergent syntheses of both Arcyriaflavin A and Calothrixin B. researchgate.netresearchgate.netkorea.ac.kracs.orgnih.gov

General Strategies for Indoloquinolizine Alkaloids (e.g., Arborescidine A, Nauclefidine)

A general strategy for the synthesis of indoloquinolizine natural products has been developed using this compound derivatives. rsc.orgrsc.orgresearchgate.netorcid.org This strategy involves a cyanide-catalyzed intramolecular imino-Stetter reaction of aldimines, formed from this compound derivatives and 2-pyridinecarboxaldehydes. This reaction provides indole-3-acetic acid derivatives bearing a pyridyl ring at the 2-position, which are then converted into indoloquinolizinium salts, serving as precursors for indoloquinolizine natural products such as Arborescidine A and Nauclefidine. rsc.orgrsc.orgresearchgate.net

Construction of Key Indole and Indoline (B122111) Intermediates

This compound and its derivatives are instrumental in the construction of various key indole and indoline intermediates, which are crucial for the synthesis of complex molecules.

Synthesis of 2,2′-Bisindole-3-acetic Acid Derivatives

A significant application of this compound derivatives lies in the synthesis of 2,2′-bisindole-3-acetic acid derivatives. thieme-connect.comresearchgate.netresearchgate.netkorea.ac.kracs.orgnih.gov A novel protocol has been established for their preparation via a cyanide-catalyzed imino-Stetter reaction. This reaction involves aldimines derived from this compound derivatives and indole-2-carboxaldehydes, providing unsymmetrical 2,2′-bisindole-3-acetic acid derivatives as key intermediates for various natural product syntheses. thieme-connect.comresearchgate.netresearchgate.netkorea.ac.kracs.orgnih.gov

Preparation of 2-Substituted Indole-3-acetic Acid Derivatives

The synthesis of 2-substituted indole-3-acetic acid derivatives frequently employs this compound derivatives as key starting materials. A prominent synthetic strategy involves the cyanide-catalyzed imino-Stetter reaction. This method utilizes aldimines, which are formed from the condensation of this compound derivatives and various aldehydes ontosight.aiscirp.org. The reaction proceeds to yield the desired 2-substituted indole-3-acetic acid derivatives in high yields.

Detailed research findings illustrate the versatility of this approach. For instance, the cyanide-catalyzed imino-Stetter reaction has been successfully applied to the synthesis of 2-vinylindole-3-acetic acid derivatives by employing α,β-unsaturated aldehydes. Furthermore, this methodology has been extended to prepare indole-3-acetic acid derivatives bearing a carboxylic acid functionality at the 2-position, utilizing aldimines obtained from glyoxylates and this compound derivatives.

Beyond the imino-Stetter reaction, this compound esters and amides can undergo cyclization under basic conditions to furnish substituted indole-3-acetic acid derivatives in quantitative yields, providing a straightforward route to these biologically active compounds. The utility of this compound derivatives in total synthesis is exemplified by their role in the divergent total syntheses of natural products such as arcyriaflavin A and calothrixin B, where 2,2'-bisindole-3-acetic acid derivatives serve as common intermediates ontosight.ai. Additionally, protocols have been developed for synthesizing 2-aryl-substituted azaindole-3-acetic acid derivatives from 2-aminoazacinnamic acid derivatives and aryl aldehydes, showcasing the broad applicability of this chemistry ontosight.ai.

Formation of 2-Substituted Tryptamine (B22526) Derivatives

This compound derivatives are also instrumental in the formation of 2-substituted tryptamine derivatives. A two-step protocol has been developed for this purpose, starting from 2-aminocinnamyl nitriles and aldehydes ontosight.ai. The initial step involves a cyanide-catalyzed imino-Stetter reaction, which yields 2-substituted indole-3-acetonitrile (B3204565) derivatives ontosight.ai. Subsequently, the nitrile group is reduced to afford the desired 2-substituted tryptamine derivatives ontosight.ai.

This protocol has demonstrated its utility in the synthesis of a potential inhibitor of 15-lipoxygenase. Moreover, the resulting 2-substituted indole-3-acetonitriles can be further transformed into various 2,3-disubstituted indole derivatives by converting the nitrile group into other functional groups. The method has also been applied to the gram-scale synthesis of tryptamine itself, highlighting its practical utility.

Access to Indoline-Fused Heterocycles (e.g., Dihydropaullone)

This compound derivatives provide a pathway to indoline-fused heterocycles, which are significant structural subunits found in numerous natural products and bioactive compounds. A notable example is the synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives via a base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives ontosight.ai.

This methodology has been effectively demonstrated through the concise synthesis of dihydropaullone, which is a partially saturated analogue of paullone (B27933). The indoline scaffold generated through this approach can be further transformed into corresponding indoles and other indole-fused heterocycles, underscoring the synthetic versatility derived from this compound precursors. The interest in 2-aryl substituted indoline-3-acetic acid derivatives stems from the diverse influences that partial saturation of nitrogen-containing heterocycles can exert on their biological activities, providing valuable insights for synthetic and pharmaceutical communities.

Medicinal Chemistry Research and Molecular Mechanism Studies

Antioxidant Activity of 2-Aminocinnamic Acid Derivatives

The antioxidant properties of (E)-2-hydroxy-α-aminocinnamic acid derivatives have been extensively evaluated, demonstrating their efficacy in scavenging free radicals. This activity is crucial in mitigating oxidative damage linked to various chronic diseases.

The radical scavenging activity of a series of (E)-2-hydroxy-α-aminocinnamic acids (compounds 2a-j) was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2-azino-bis(3-ethylbenzothiazolin)-6-sulfonic acid (ABTS) assays. These in vitro tests quantify the ability of compounds to neutralize free radicals.

In the DPPH assay, conducted at a concentration of 0.32 mM, several derivatives exhibited notable radical scavenging activity. Compound 2i showed the highest activity at 86.7 ± 4.3%, followed by 2f (79.6 ± 1.4%) and 2h (77.1 ± 1.5%). For comparison, the reference compound 5-aminosalicylic acid (5-ASA) demonstrated 90.4 ± 3.4% scavenging activity at the same concentration. mdpi.com

The ABTS assay, performed at a lower concentration of 0.04 mM, revealed even more potent scavenging capabilities for some derivatives. Compounds 2a, 2b, 2f, and 2j achieved approximately 100% radical scavenging activity, comparable to 5-ASA at 0.04 mM (reported as 98% at 0.05 mM). Other derivatives, such as 2c, 2e, and 2i, showed high activity ranging from 93.1% to 95.4%. Compounds 2g and 2h exhibited moderate activity (60.0–68.3%), while 2d was less effective at 17.7%. nih.gov

The superior performance of these derivatives in the ABTS test, particularly compounds like 2f, was noted to be better than reported values for other well-known antioxidants such as caffeic, sinapic, and ferulic acids at similar concentrations. nih.gov

Table 1: Radical Scavenging Activity of (E)-2-hydroxy-α-aminocinnamic Acid Derivatives

| Compound | DPPH RSA (%) at 0.32 mM mdpi.com | ABTS RSA (%) at 0.04 mM nih.gov |

| 2a | 31.6 ± 2.6 | ≈ 100 |

| 2b | 42.7 ± 2.4 | ≈ 100 |

| 2c | 38.3 ± 5.4 | 93.1–95.4 |

| 2d | 14.1 ± 7.5 | 17.7 |

| 2e | 54.8 ± 3.7 | 93.1–95.4 |

| 2f | 79.6 ± 1.4 | ≈ 100 |

| 2g | 72.5 ± 1.8 | 60.0–68.3 |

| 2h | 77.1 ± 1.5 | 60.0–68.3 |

| 2i | 86.7 ± 4.3 | 93.1–95.4 |

| 2j | 59.5 ± 3.4 | ≈ 100 |

| 5-ASA | 90.4 ± 3.4 | ≈ 100 (at 0.05 mM) |

To understand the underlying mechanisms of their antioxidant activity, molecular orbital calculations were performed for the (E)-2-hydroxy-α-aminocinnamic acid derivatives. The mechanism of action was modeled using parameters such as bond dissociation enthalpy (BDEOH), ionization potential (IP), and the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (ΔEH-L) at the B3LYP/6−31+G(d,p) level of theory. mdpi.comnih.govresearchgate.netdntb.gov.uascilit.comnih.gov

These theoretical calculations provided insights into the stability and reactivity of the compounds and their corresponding radicals. For instance, the high antioxidant ability of compound 2f was attributed to the delocalization of the 4-OH group radical into the α-aminopropenoic fragment. nih.gov The presence of hydroxyl groups within the aromatic ring, particularly in a para-position, contributes to electron-donating properties and better resonance structures, aiding in radical stabilization. portlandpress.com The formation of quinoid-type products, which can act as cytotoxic agents, was also observed as a result of the stabilizing resonance structures of the oxidation products, such as those of compound 2h. nih.gov

Evaluation of Radical Scavenging Activity (DPPH, ABTS assays)

Enzyme Inhibition Studies: Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is an enzyme primarily found in neutrophils, playing a crucial role in the immune response by producing hypochlorous acid (HOCl), a potent oxidant. However, excessive MPO activity and subsequent HOCl generation are implicated in various chronic inflammatory diseases. Therefore, MPO inhibition represents a significant therapeutic target. mdpi.comnih.govdntb.gov.uanih.govbvsalud.orgresearchgate.netsciprofiles.combvsalud.org

The (E)-2-hydroxy-α-aminocinnamic acid derivatives were evaluated for their in vitro inhibitory activity against MPO. Several compounds demonstrated potent inhibitory effects, with IC50 values comparable to established MPO inhibitors like indomethacin (B1671933) and 5-ASA. mdpi.comnih.govresearchgate.netdntb.gov.uascilit.comnih.govbvsalud.orgsciprofiles.combvsalud.org

At a concentration of 100 µM, compounds 2a, 2e, 2f, and 2h exhibited over 50% MPO inhibition. Notably, compounds 2e and 2h achieved inhibition rates as high as 79%, which is comparable to the efficacy of 5-ASA. nih.gov

The IC50 values for the most active compounds were determined: compound 2h showed an IC50 of 26 ± 2 µM, and 2f had an IC50 of 30 ± 5 µM. These values are statistically comparable to indomethacin (IC50 = 29 ± 2 µM), indicating similar potency. Compounds 2a (IC50 = 45 ± 4 µM) and 2e (IC50 = 43 ± 4 µM) were also effective, though slightly less potent than 2f, 2h, and the reference compounds. 5-ASA had an IC50 of 39 ± 2 µM. nih.gov

In terms of specific MPO activities, compound 2f demonstrated 63.0 ± 1.5% inhibition of peroxidation activity and 29.6 ± 0.3% inhibition of chlorination activity at 100 µM. Compound 2c inhibited peroxidation by 40.5 ± 4.4% and chlorination by 40.2 ± 1.2% at the same concentration. portlandpress.com

Table 2: MPO Inhibitory Activity of (E)-2-hydroxy-α-aminocinnamic Acid Derivatives

| Compound | MPO Inhibition (%) at 100 µM (Peroxidation) portlandpress.com | MPO Inhibition (%) at 100 µM (Chlorination) portlandpress.com | IC50 (µM) nih.gov |

| 2a | > 50% (overall) nih.gov | Not specified | 45 ± 4 |

| 2c | 40.5 ± 4.4 | 40.2 ± 1.2 | Not specified |

| 2e | 79% (overall) nih.gov | Not specified | 43 ± 4 |

| 2f | 63.0 ± 1.5 | 29.6 ± 0.3 | 30 ± 5 |

| 2h | 79% (overall) nih.gov | Not specified | 26 ± 2 |

| Indomethacin | Not specified | Not specified | 29 ± 2 |

| 5-ASA | Comparable to 2e, 2h nih.gov | Not specified | 39 ± 2 |

Molecular docking calculations were performed to analyze the binding interactions between the (E)-2-hydroxy-α-aminocinnamic acid derivatives and the MPO enzyme. These calculations revealed that the compounds effectively reach the amino acid residues located within the distal cavity of the MPO active site. mdpi.comnih.govresearchgate.netdntb.gov.uascilit.comnih.govbvsalud.orgresearchgate.netsciprofiles.combvsalud.org The docking studies predicted that these compounds, along with reference compounds like 4-aminobenzoic acid hydrazide (4-ABAH) and 5-ASA, interact with the prosthetic heme group (HEM605) of MPO. nih.govresearchgate.net This suggests a direct interaction with the catalytic center of the enzyme.

Further analysis of the molecular docking results identified specific amino acid residues crucial for the anchoring of the (E)-2-hydroxy-α-aminocinnamic acid derivatives within the MPO active site. Both the amino and carboxylic acid groups present in the α-aminopropenoic acid arm of these compounds were found to be structural requirements for effective binding. nih.govresearchgate.netdntb.gov.uascilit.comnih.govbvsalud.orgresearchgate.netsciprofiles.combvsalud.org

Key hydrogen bonding interactions were observed between the carboxylic acid group and glutamine (Q91) residues, and between the amino group and aspartic acid (D94) residues. nih.govresearchgate.netresearchgate.net Additionally, a π-stacking interaction between the 2-hydroxyphenyl ring of the derivatives and the HEM605 prosthetic group was identified as a significant binding interaction. nih.govresearchgate.net Other important amino acid residues in the main binding site and distal cavity that interact with these compounds include arginine (R239), glutamic acid (E242), and methionine (M243). nih.govresearchgate.net These interactions contribute to the stable binding of the derivatives, facilitating their inhibitory action on MPO.

Molecular Docking and Analysis of Ligand-MPO Binding Interactions

Structural Design Principles for Enhanced Bioactivity

The design of this compound derivatives for enhanced bioactivity often involves strategic modifications to its core structure. These modifications aim to optimize interactions with biological targets, improve pharmacokinetic properties, and reduce potential off-target effects.

Influence of Substituents on Pharmacological Potency

The introduction and manipulation of substituents on the this compound scaffold have been extensively studied to understand their impact on pharmacological potency, particularly in antioxidant and enzyme inhibitory activities.

For instance, a series of (E)-2-hydroxy-α-aminocinnamic acid derivatives have been synthesized and evaluated for their myeloperoxidase (MPO) inhibitory and antioxidant activities. nih.govdntb.gov.uaresearchgate.net Myeloperoxidase is an enzyme involved in generating reactive oxygen species (ROS) like hypochlorous acid (HOCl), which are implicated in chronic diseases. nih.govdntb.gov.ua These derivatives, structurally analogous to natural (Z)-2-hydroxycinnamic acids, demonstrated significant radical scavenging activity (RSA) and MPO inhibitory effects. nih.govdntb.gov.uaresearchgate.net

Detailed research findings indicate that the presence of a phenolic moiety and the propenoic acid side chain are crucial structural features that contribute to the antioxidant properties of these compounds. nih.govresearchgate.net These moieties facilitate improved electron delocalization, which is essential for reacting with free radicals and reducing their propagation during oxidation processes. researchgate.net

Table 1: Antioxidant and Myeloperoxidase Inhibitory Activities of Selected (E)-2-hydroxy-α-aminocinnamic Acid Derivatives nih.govdntb.gov.ua

| Compound | Radical Scavenging Activity (ABTS Test, 0.04 mM) | MPO Inhibitory Activity (IC50) |

| (E)-(5-chloro-2-hydroxy)-α-aminocinnamic acid (2c) | ≈ 100% | Comparable to 5-ASA |

| (E)-(2,4-dihydroxy)-α-aminocinnamic acid (2f) | ≈ 100% | Comparable to 5-ASA |

| 5-Aminosalicylic acid (5-ASA) | 98% (0.05 mM) | Reference |

Note: IC50 values for specific compounds were not explicitly provided in the snippets, but were stated as comparable to 5-ASA and indomethacin. nih.govdntb.gov.uaresearchgate.net

Molecular docking studies further revealed that both the amino and carboxylic acid groups of the α-aminopropenoic acid arm are structural requirements for anchoring within the distal cavity of the MPO active site. nih.govresearchgate.net Additionally, π-stacking interactions between the 2-hydroxyphenyl ring and the HEM605 residue of MPO were observed, highlighting the importance of the aromatic ring and its substituents for potent inhibition. researchgate.net For instance, (E)-(5-chloro-2-hydroxy)-α-aminocinnamic acid (2c) and (E)-(2,4-dihydroxy)-α-aminocinnamic acid (2f) were reported to be as effective as or superior to 5-aminosalicylic acid (5-ASA), a standard treatment for ulcerative colitis, in inhibiting MPO and acting as antioxidants. dntb.gov.uaresearchgate.net

In another context, the decoration of the phenyl ring of cinnamate (B1238496) with substituent groups can alter its affinity for enzymes like peptidylglycine α-hydroxylating monooxygenase (PHM). For example, 4-amino-cinnamate binds to PHM with greater affinity than unsubstituted cinnamate, demonstrating that the amino group can significantly influence binding interactions. tandfonline.com

Development of Derivatives Structurally Analogous to Natural Products

This compound derivatives have served as valuable building blocks and intermediates in the synthesis of complex natural products and their analogues, demonstrating their utility in mimicking biologically active scaffolds.

A notable application involves the synthesis of 2,2'-bisindole alkaloids. Researchers have developed protocols using aldimines derived from this compound derivatives and indole-2-carboxaldehyde. researchgate.netscispace.comacs.org This approach, often employing cyanide-catalyzed imino-Stetter reactions, has enabled the divergent total syntheses of significant indolocarbazole natural products such as arcyriaflavin A and calothrixin B. researchgate.netacs.org In these syntheses, a 2,2'-bisindole-3-acetic acid derivative acts as a common intermediate, showcasing the versatility of this compound as a precursor for structurally complex natural product mimetics. acs.org

Furthermore, cinnamic acid itself is a benzenoid scaffold found in various natural products. rsc.org Efforts have extended to synthesizing novel non-benzenoid cinnamate analogs, such as aminotroponyl acrylates, which are obtained through palladium(II)-catalyzed C(sp2)–H olefination of 2-aminotropones. rsc.org These compounds are considered potential precursors for hairpin-forming peptides, indicating the broader scope of structural analogy beyond direct natural product replication. rsc.org

The structural similarity of this compound to naturally occurring amino acids and its potential to be integrated into more complex natural product-like structures make it a crucial compound in the rational design of novel therapeutic agents. ontosight.ai

Advanced Materials Science and Optoelectronic Applications

Spectroscopic Investigations for Materials Characterization

Electronic Absorption and Emission Spectroscopy

Comprehensive electronic absorption and emission spectroscopy data specifically for 2-Aminocinnamic acid were not extensively detailed in the provided search results. Studies on related aminocinnamic acids, particularly p-aminocinnamic acids, indicate characteristic absorption and emission behaviors. For instance, p-aminocinnamic acids exhibit main absorption bands in the UV-Vis range, typically from 332–375 nm in 1,4-dioxane, 329–374 nm in ethyl acetate, and 330–382 nm in methanol (B129727), attributed to π→π* transitions. The bathochromic shift of these absorption spectra with increasing solvent polarity is generally insignificant, amounting to a maximum of several nanometers mdpi.com.

Fluorescence spectra of p-aminocinnamic acids show sharp emission bands, observed in the range of 413–464 nm in 1,4-dioxane, 426–478 nm in ethyl acetate, and 437–508 nm in methanol mdpi.com.

Analysis of Fluorescence Quantum Yield and Solvatochromic Effects

Specific data on the fluorescence quantum yield (FQY) and solvatochromic effects for this compound were not explicitly found in the provided search results. Research on other aminocinnamic acid derivatives, such as compound 2o (a p-aminocinnamic acid derivative), reports significant fluorescence quantum yields, with values reaching 59.9% in 1,4-dioxane, 74% in ethyl acetate, 70.8% in DMF, and 61% in methanol mdpi.com. This suggests that the modification of the amino group does not substantially impact the fluorescence quantum yield of these cinnamic acids mdpi.com.

Regarding solvatochromic effects, while the absorption spectra of p-aminocinnamic acids show only minor shifts with varying solvent polarity, a more pronounced bathochromic shift (approximately 25–40 nm) is observed for their fluorescence bands as solvent polarity increases mdpi.com. This phenomenon indicates a better stabilization of the excited state in more polar environments and suggests an increase in the dipole moment upon excitation mdpi.com. The slightly higher fluorescence intensity observed in polar solvents, both protic and aprotic, may be attributed to the protic nature of the solvent or its high polarization character mdpi.com.

Photoreactivity and Polymorphism Studies in Solid State

Detailed studies on the photoreactivity and polymorphism of this compound in the solid state were not found within the scope of the provided search results. However, extensive research has been conducted on the solid-state photoreactivity and polymorphism of its isomer, 4-aminocinnamic acid, and its molecular salts.

For instance, the bromide salt of 4-aminocinnamic acid ([1H]Br) has been observed to exist in two polymorphic forms, A and B. Mechanical stress can induce a transformation from form A to form B. Interestingly, UV irradiation of form A leads to a single crystal to single crystal (SCSC) transformation to a third polymorph, form C. Furthermore, form B undergoes a stepwise SCSC [2+2] photodimerization to α-[12H2]Br2 upon UV irradiation, forming solid-state solutions acs.orgresearchgate.netresearchgate.net. The solid-state photoreactivity of 4-aminocinnamic acid itself and its perchlorate (B79767) salt ([1H]ClO4) has been reported as photoinert. In contrast, irradiation of [1H]HSO4 single crystals results in partial SCSC [2+2] photodimerization acs.org. These transformations are typically monitored using techniques such as single crystal and powder X-ray diffraction, FTIR, FT-Raman, and solution ¹H NMR acs.orgresearchgate.netresearchgate.net.

Computational Chemistry and Theoretical Modeling of 2 Aminocinnamic Acid Systems

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are extensively employed to understand the electronic structure and predict various properties of chemical compounds, including 2-aminocinnamic acid systems.

Density Functional Theory (DFT) is a cornerstone in the computational analysis of this compound and its related structures. This method allows for a detailed examination of electronic structure, including molecular orbitals, charge distribution, and reactivity. For instance, DFT calculations, often performed at levels such as B3LYP/6-31+G(d,p), have been utilized to model the mechanism of action for (E)-2-hydroxy-α-aminocinnamic acids. These calculations provide crucial parameters such as bond dissociation enthalpies (BDEOH), ionization potentials (IP), and HOMO-LUMO energy gaps (ΔEH-L), which are indicative of a compound's reactivity and stability fishersci.cadsmz.dewikipedia.orgcenmed.comnih.gov.

DFT can also predict pKa values, which are essential for understanding the acid-base behavior and ionization states of molecules like 2-nitrocinnamic acid, a precursor to this compound wikipedia.org. Furthermore, DFT studies investigate global and local reactivity descriptors, providing insights into electron density distribution and electrostatic potential, which are critical for predicting how a molecule will interact in various chemical environments uni.lu. Natural bond orbital (NBO) analysis, often coupled with DFT, can elucidate intramolecular charge transfer and orbital interactions within the molecule uni.lufishersci.ca. For derivatives such as 4-aminocinnamic acid, DFT calculations have revealed specific conformational features, including unique bending angles in their photodimers, highlighting the impact of electronic structure on molecular geometry nih.gov.

Time-dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the spectroscopic properties of this compound systems, particularly their electronic absorption (UV-Vis) spectra. TD-DFT calculations are used to assign electronic absorption bands, predict absorption wavelengths (λmax), and determine oscillator strengths (f), which correspond to the intensity of absorption mims.com. These computational predictions are vital for understanding how the electronic structure influences a molecule's interaction with light.

For (E)-2-hydroxy-α-aminocinnamic acids, molecular orbital calculations at the B3LYP/6-31+G(d,p) level have been instrumental in rationalizing their antioxidant mechanisms, which are inherently linked to their electronic properties and, consequently, their spectroscopic behavior fishersci.cadsmz.dewikipedia.orgcenmed.comnih.gov. The computed HOMO-LUMO energy gap, dipole moment, and polarizability derived from DFT calculations are also employed to predict non-linear optical (NLO) properties, indicating the potential of these compounds in advanced materials applications uni.lu. The basic spectroscopic properties, including electronic absorption and emission spectra, of p-aminocinnamic acids have been studied, underscoring their relevance in fields like non-linear optics and optoelectronics due to their extended conjugated double bond systems nih.govfishersci.ca.

Application of Density Functional Theory (DFT) for Electronic Structure Analysis

Molecular Dynamics (MD) Simulations and Docking Analyses

Molecular Dynamics (MD) simulations and docking analyses are indispensable computational techniques for exploring the dynamic behavior of this compound and its derivatives, especially in the context of their interactions with biological macromolecules.

Molecular docking is widely used to predict the preferred binding orientations of this compound derivatives within the active sites of target proteins. For instance, studies involving 2-nitrocinnamic acid, a related compound, have shown its potential to bind to the polymerization interface of mutant alpha-1-antitrypsin wikipedia.org. More directly, for (E)-2-hydroxy-α-aminocinnamic acids, docking calculations have revealed their binding to the distal cavity of the Myeloperoxidase (MPO) active site fishersci.cadsmz.dewikipedia.orgcenmed.comnih.govwikipedia.org.

These computational analyses provide quantitative data on binding affinity, with calculated binding free energies (ΔG) for (E)-2-hydroxy-α-aminocinnamic acids with MPO typically ranging from -6.5 to -6.0 kcal mol⁻¹ fishersci.ca. Molecular dynamics (MD) simulations are often employed to refine docking results and provide a more comprehensive understanding of ligand-protein interactions over time. MD simulations, utilizing different conformers of the protein (e.g., MPO snapshots at 0, 5, or 10 ns), can capture the dynamic changes in binding during protein conformational movements, offering insights into the stability of the ligand-protein complex fishersci.cawikipedia.org. These simulations can confirm the dynamic stability and minimum energy transitions of ligand-protein complexes, providing a robust framework for understanding their interaction mechanisms wikipedia.org.

MD simulations and docking analyses are crucial for identifying the specific structural requirements and conformational behavior of this compound derivatives necessary for their interactions. For (E)-2-hydroxy-α-aminocinnamic acids, studies have highlighted that both the amino and carboxylic acid groups of the α-aminopropenoic acid arm are essential structural requirements for anchoring within the MPO active site fishersci.cadsmz.dewikipedia.orgcenmed.comnih.govwikipedia.org.

Key interactions observed include hydrogen bonding between the carboxylic acid and amino groups of the ligand with specific amino acid residues in MPO, such as glutamine (Q91) and aspartic acid (D94) fishersci.cadsmz.de. Additionally, π-stacking interactions between the 2-hydroxyphenyl ring of the ligand and the HEM605 prosthetic group of MPO have been identified as contributing to binding stability fishersci.cadsmz.de.

Theoretical calculations also reveal significant conformational changes upon molecular events. For example, the α-aminopropenoic acid arm of (E)-2-hydroxy-α-aminocinnamic acids undergoes a strong conformational change when radicals are formed, with the C2-C1-C7-C8 torsion angle shifting notably (e.g., from 143–147° in the neutral molecule to 20–34° in the radical form), demonstrating the molecule's flexibility and its impact on reactivity fishersci.ca. For 3-aminocinnamic acid, its geometrically constrained nature has been shown to influence molecular structure and crystal packing in hybrid peptides, with MD simulations generating backbone conformations that indicate limited flexibility in certain segments uni.lu. Combining DFT with MD simulations further enhances the understanding of structural requirements by modeling electron density maps and solvent effects on reaction pathways fishersci.be.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Stereoselective Synthesis

The stereoselective synthesis of complex molecules is a cornerstone of modern organic chemistry, and 2-aminocinnamic acid serves as a valuable precursor for the construction of intricate heterocyclic systems. Future research will likely focus on developing highly efficient and selective catalytic systems to control the stereochemistry during its transformation into bioactive scaffolds.

One promising area involves the continued exploration of cyanide-catalyzed imino-Stetter reactions. This methodology has been successfully applied to synthesize 2,2′-biindolyl natural products, which are constructed from this compound derivatives and indole-2-carboxaldehydes. researchgate.net A new protocol has been developed for accessing 2,2′-bisindole-3-acetic acid derivatives through this reaction, leading to the divergent total syntheses of natural products like arcyriaflavin A and calothrixin B. researchgate.net This approach has also been extended to prepare indole-3-acetic acid derivatives bearing a carboxylic acid functionality at the 2-position, utilizing aldimines derived from glyoxylates and this compound derivatives. researchgate.net

Palladium-catalyzed reactions also present significant opportunities for stereoselective synthesis. For instance, a palladium-catalyzed chemoselective Catellani-type amination of aryl iodides, terminated by a Heck reaction using allylic esters, has been reported to exclusively form 2-aminocinnamyl esters via β-H elimination. researchgate.net This highlights the potential for developing highly controlled palladium-mediated transformations of this compound derivatives. Furthermore, palladium-catalyzed [3+3] annulation between diarylamines and α,β-unsaturated acids (including cinnamic acids) has enabled direct access to 4-substituted-quinolin-2(1H)-ones in high yields, with electron-rich cinnamic acids yielding better results. mdpi.com

The development of new synthetic methodologies for unnatural α-amino acid derivatives through visible light-promoted photoredox catalysis also offers a convenient method for stereoselective C-radical addition to chiral glyoxylate-derived N-sulfinyl imines, which could be adapted for this compound derivatives. rsc.org

Table 1: Examples of Catalytic Systems and Their Applications in this compound Derivative Synthesis

| Catalytic System | Reaction Type | Product Type | Key Feature | Reference |

| Cyanide-catalyzed | Imino-Stetter reaction | 2,2′-Biindolyl natural products, Indole-3-acetic acid derivatives | Construction of complex indole (B1671886) scaffolds | researchgate.netresearchgate.net |

| Palladium-catalyzed | Catellani-type amination/Heck reaction | 2-Aminocinnamyl esters | Chemoselective formation via β-H elimination | researchgate.net |

| Palladium-catalyzed | [3+3] Annulation | 4-Substituted-quinolin-2(1H)-ones | High yields with electron-rich cinnamic acids | mdpi.com |

Exploration of Undiscovered Bioactive Scaffolds from this compound

Cinnamic acid derivatives, as a class, are known for their broad spectrum of biological activities, including antifungal, antidengue, antimetastatic, antimicrobial, antibacterial, and anticancer properties. nih.govbeilstein-journals.org This extensive bioactivity profile underscores the potential for this compound derivatives to yield novel bioactive scaffolds. Future research will involve the rational design and synthesis of new this compound derivatives to explore previously undiscovered therapeutic agents.

Recent advancements in synthetic methodologies, particularly emphasizing active scaffolds of bioactive cinnamic acid derivatives, provide critical insights into molecular design for hit-to-lead optimization. nih.govbeilstein-journals.org This includes strategies for diverse functional modifications of the cinnamic acid framework. nih.gov For example, metal-organic frameworks (MOFs) incorporating aminocinnamic acids have shown promising antimicrobial activities. Combining zinc nitrate (B79036) with 3- and/or 4-aminocinnamic acid has led to the formation of complexes and MOFs exhibiting very good planktonic cell killing and inhibition of biofilm growth against various bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. researchgate.net While this research specifically mentions 3- and 4-aminocinnamic acid, it highlights the potential of aminocinnamic acid derivatives to form bioactive metal complexes, suggesting a fruitful avenue for this compound research.

The functional groups of cinnamic acid are instrumental in the rational design of biologically active derivatives, and future efforts will likely focus on leveraging these groups in this compound to create compounds with enhanced or novel bioactivities. nih.gov

Integration of this compound Derivatives in Nanotechnology and Advanced Materials

The unique chemical structure of this compound, particularly its aromatic ring and reactive functional groups, makes its derivatives attractive for integration into nanotechnology and advanced materials. While much of the existing research in this area has focused on the related isomer, 4-aminocinnamic acid, the principles and potential applications are highly relevant to this compound derivatives.

Biobased polyimides and polyamides have been successfully synthesized from photodimer derivatives of 4-aminocinnamic acid. These materials exhibit high heat resistance, transparency, and mechanical toughness, making them comparable to existing high-performance plastics. researchgate.netacs.orgrsc.orgacs.org Specifically, self-standing nanomembranes with high strain-energy density, significantly tougher than spider silk, have been developed from polyamides synthesized from 4,4′-diamino-α-truxillic acid, a derivative obtained from 4-aminocinnamic acid. acs.orgacs.org These nanomembranes show promise for applications in miniaturized and flexible devices. acs.orgacs.org

The ability of aminocinnamic acid derivatives to undergo [2+2] cycloaddition reactions upon UV irradiation to form truxillic and truxinic acids with excellent symmetry is a key property for developing advanced materials. researchgate.net These photodimerization products can then be used to derive organic solvent or water-soluble polyimides and high-strength polyamides with high transparency. researchgate.net

Furthermore, silica-based nanoparticles functionalized with natural derivatives, including p-aminocinnamic acid (a positional isomer), have demonstrated anti-biofilm efficacy for surface coating. unimi.it These materials significantly reduced biofilm formation against E. coli without showing toxicity. unimi.it This suggests that this compound derivatives could similarly be explored for functionalizing nanomaterials to impart specific properties, such as antimicrobial activity or enhanced adhesion.

Table 2: Potential Applications of Aminocinnamic Acid Derivatives in Advanced Materials

| Material Type | Key Properties | Derived From | Potential Applications | Reference |

| Biobased Polyimides/Polyamides | High heat resistance, transparency, mechanical toughness | Photodimer derivatives of aminocinnamic acid | High-performance plastics, flexible devices, nanomembranes | researchgate.netacs.orgrsc.orgacs.org |

| Functionalized Nanoparticles | Anti-biofilm properties | Aminocinnamic acid derivatives | Surface coatings, antimicrobial materials | unimi.it |

Optimization of Sustainable Synthetic Pathways and Process Intensification

The drive towards sustainable chemistry necessitates the optimization of synthetic pathways for this compound and its derivatives, focusing on reducing environmental impact and improving efficiency. This involves adhering to the principles of green chemistry, such as atom economy, waste prevention, and the use of innocuous solvents and catalytic reagents. um-palembang.ac.idresearchgate.net

Future research will emphasize the development of more efficient, highly selective, and environmentally sustainable approaches for synthesizing this compound derivatives. nih.govnih.gov This includes exploring alternative synthetic routes that minimize the generation of hazardous byproducts and reduce energy consumption. nih.govresearchgate.net

Process intensification, which integrates process synthesis and design in the early stages of development, is crucial for achieving sustainable chemical processes. aiche.org This can involve the use of continuous flow processes, which offer benefits in terms of productivity, purity, and safety due to efficient reagent mixing, heat transfer, and pressure control compared to traditional batch processes. mdpi.com Mechanochemical synthesis, a "dry" technological process that avoids the use of large amounts of solvents, also presents a promising avenue for more sustainable production of this compound derivatives. researchgate.net

The focus on catalytic rather than stoichiometric reagents is a key principle of green chemistry, and the development of novel catalysts, particularly those based on earth-abundant transition metals like iron, cobalt, and copper, can lead to reactions that proceed with fewer toxic byproducts and at ambient conditions. um-palembang.ac.idresearchgate.net This aligns with the ongoing efforts to make the synthesis of this compound and its derivatives more environmentally benign.

Table 3: Principles for Sustainable Synthesis and Process Intensification

| Principle | Description | Relevance to this compound Synthesis | Reference |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Reducing waste from stoichiometric reagents and activating groups. | um-palembang.ac.id |

| Catalysis | Using catalytic rather than stoichiometric reagents. | Developing efficient and selective catalysts to minimize byproduct formation. | um-palembang.ac.idresearchgate.net |

| Green Solvents | Using innocuous solvents or solvent-free processes. | Exploring alternative, environmentally benign solvents or mechanochemical approaches. | researchgate.netum-palembang.ac.id |

| Process Intensification | Integrating process synthesis and design for improved efficiency. | Implementing continuous flow processes for enhanced productivity and safety. | aiche.orgmdpi.com |

Q & A

Q. What are the standard protocols for synthesizing 2-Aminocinnamic acid in laboratory settings?

- Category : Synthesis and Structural Characterization

- Methodological Answer : Synthesis typically involves condensation reactions between substituted benzaldehydes and glycine derivatives. Key steps include:

- Schiff base formation : Reacting cinnamaldehyde with ammonium acetate in acetic acid under reflux.

- Hydrolysis : Acidic or basic hydrolysis to yield the free amino acid.

- Purification : Recrystallization using ethanol-water mixtures or column chromatography for higher purity .

Structural confirmation requires TLC (solvent system: n-butanol/acetic acid/water, 12:3:5) and NMR (1H/13C) to verify the α-amino and cinnamoyl moieties .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

- Category : Stability and Environmental Interactions

- Methodological Answer : Stability studies involve:

- pH titration : Monitor solubility and precipitation across pH 2–12 using UV-Vis spectroscopy (λmax ~260 nm for aromatic systems).

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition patterns (e.g., decarboxylation at >200°C).

- Circular Dichroism (CD) : For chiral stability, particularly in aqueous buffers mimicking physiological conditions .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving contradictions in reported solubility data for this compound?

- Category : Data Discrepancy Analysis

- Methodological Answer : Discrepancies often arise from solvent polarity or impurities. To address this:

- HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect trace impurities affecting solubility .

- Dynamic Light Scattering (DLS) : Measure particle size distribution in saturated solutions to identify aggregation.

- Cross-validate results with ion-exchange chromatography to isolate ionic forms (e.g., zwitterionic vs. protonated states) .

Q. How can researchers optimize quantitative analysis of this compound in complex biological matrices?

- Category : Quantitative Analysis in Complex Systems

- Methodological Answer : Key steps include:

- Sample Preparation : Deproteinization via trichloroacetic acid precipitation or solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges.

- Derivatization : Enhance detection sensitivity with dansyl chloride or o-phthalaldehyde (OPA) for fluorescence-based HPLC .

- Mass Spectrometry (LC-MS/MS) : Use MRM transitions (e.g., m/z 178→132 for quantification) to minimize matrix interference .

Q. What experimental designs are recommended for studying the interaction of this compound with metal ions in catalytic systems?

- Category : Functional Group Interactions

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for metal complexes (e.g., Cu²⁺, Fe³⁺).

- X-ray Crystallography : Resolve coordination geometries (e.g., octahedral vs. square planar) in single crystals grown via slow evaporation.

- DFT Calculations : Model electronic interactions using Gaussian software to predict redox behavior .

Q. How can chiral purity of this compound be validated given its potential racemization during synthesis?

- Category : Chiral Analysis and Quality Control

- Methodological Answer :

- Chiral HPLC : Use a Chirobiotic T column with methanol/water (70:30) + 0.1% formic acid to separate enantiomers.

- Polarimetry : Compare specific rotation values ([α]D²⁵) with literature data for L/D forms.

- Enzymatic Assays : Test susceptibility to L-amino acid oxidase to confirm enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.